molecular formula C18H34N6O5 B1433330 Desthiobiotin-PEG3-Azide CAS No. 1306615-47-3

Desthiobiotin-PEG3-Azide

Cat. No.: B1433330
CAS No.: 1306615-47-3
M. Wt: 414.5 g/mol
InChI Key: JIQVKRRASYKCEL-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desthiobiotin-PEG3-Azide is a complex organic compound with a unique structure that includes azido, ethoxy, and imidazolidinyl groups

Mechanism of Action

Target of Action

The primary target of N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide, also known as Desthiobiotin-PEG3-Azide, is streptavidin . Streptavidin is a protein that has a high affinity for biotin, a vitamin that plays a key role in several biological processes. This compound is a single-ring, sulfur-free analog of biotin that binds to streptavidin with nearly equal specificity but less affinity than biotin .

Mode of Action

This compound interacts with streptavidin by binding to it. Its binding affinity is less than that of biotin, allowing for the competitive displacement of this compound with free biotin . This property is particularly useful in pull-down experiments with biological samples, as it allows for the specific elution of desthiobiotinylated proteins from streptavidin affinity resin .

Biochemical Pathways

It is known that the compound can be used to quantify cysteines in bacterial systems . This suggests that this compound may play a role in the regulation of cysteine-related pathways.

Pharmacokinetics

It is known that the compound is stable under normal biological conditions . Its bioavailability is likely influenced by its ability to bind to streptavidin and be competitively displaced by biotin .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its interaction with streptavidin. By binding to streptavidin, this compound can be used to isolate specific proteins in a sample . This is particularly useful in research settings, where it can aid in the study of protein function and interactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of free biotin can affect the compound’s ability to bind to streptavidin . Additionally, the compound’s stability may be affected by temperature, as it is typically stored at -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desthiobiotin-PEG3-Azide typically involves multiple steps. The starting materials often include ethylene glycol derivatives and azido compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is also common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Desthiobiotin-PEG3-Azide can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group typically yields nitro compounds, while reduction yields amines.

Scientific Research Applications

Desthiobiotin-PEG3-Azide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of azido, ethoxy, and imidazolidinyl groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26)/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQVKRRASYKCEL-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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